molecular formula C21H14N2O2S B2369867 N-(acenaphtho[1,2-d]thiazol-8-yl)-2-phenoxyacetamide CAS No. 536729-90-5

N-(acenaphtho[1,2-d]thiazol-8-yl)-2-phenoxyacetamide

Cat. No.: B2369867
CAS No.: 536729-90-5
M. Wt: 358.42
InChI Key: BEWHWCVJTLSXHX-UHFFFAOYSA-N
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Description

N-(acenaphtho[1,2-d]thiazol-8-yl)-2-phenoxyacetamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a thiazole ring fused with an acenaphthene moiety, which is further connected to a phenoxyacetamide group. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(acenaphtho[1,2-d]thiazol-8-yl)-2-phenoxyacetamide typically involves multicomponent reactions. One common method includes the condensation of acenaphthenequinone with aromatic aldehydes and ammonium acetate in the presence of a catalyst such as ferric hydrogensulfate under reflux conditions . This method is efficient and yields high purity products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(acenaphtho[1,2-d]thiazol-8-yl)-2-phenoxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: N-bromosuccinimide (NBS) in DMF.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various electrophiles and nucleophiles under mild to moderate conditions.

Major Products

The major products formed from these reactions include brominated derivatives, reduced amines, and substituted thiazole compounds, which can be further utilized in various applications .

Scientific Research Applications

N-(acenaphtho[1,2-d]thiazol-8-yl)-2-phenoxyacetamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-(acenaphtho[1,2-d]thiazol-8-yl)-2,4-dichlorobenzamide
  • N-(acenaphtho[1,2-d]thiazol-8-yl)-2-thiophenecarboxamide
  • N-(acenaphtho[1,2-d]thiazol-8-yl)-5-bromothiophene-2-carboxamide

Uniqueness

N-(acenaphtho[1,2-d]thiazol-8-yl)-2-phenoxyacetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its phenoxyacetamide moiety, in particular, enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Biological Activity

N-(acenaphtho[1,2-d]thiazol-8-yl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry, particularly for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Overview of the Compound

This compound is characterized by a thiazole ring fused with an acenaphthene moiety and a phenoxyacetamide group. This unique structure contributes to its varied chemical reactivity and biological properties, making it a candidate for further pharmacological exploration.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent. Thiazole derivatives are known to disrupt bacterial cell wall synthesis and inhibit enzyme activity essential for microbial survival.
  • Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells by interacting with proteins such as Bcl-2, which plays a crucial role in regulating cell death pathways. Molecular docking studies suggest favorable binding interactions with the active site of Bcl-2, supporting its potential as an anticancer agent .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryReduction in inflammatory markers
NeuroprotectivePotential protection against neurodegenerative diseases

Research Findings

Several studies have investigated the biological properties of this compound:

  • Antimicrobial Studies : A study demonstrated that the compound exhibited significant antimicrobial activity against various bacteria, suggesting its potential use in treating infections .
  • Cytotoxicity Assays : In vitro assays have shown that this compound can effectively reduce cell viability in several cancer cell lines (e.g., MCF7 and HL-60), indicating its potential as an anticancer drug .
  • Neuroprotective Effects : Preliminary research suggests that this compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .

Case Studies

Case Study 1: Anticancer Activity

A recent study focused on the cytotoxic effects of this compound on human cancer cell lines. The compound was tested against MCF7 (breast cancer) and HL-60 (leukemia) cells using the MTT assay. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed that this compound inhibited bacterial growth effectively at low concentrations, highlighting its potential as a novel antimicrobial agent .

Properties

IUPAC Name

N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O2S/c24-17(12-25-14-8-2-1-3-9-14)22-21-23-19-15-10-4-6-13-7-5-11-16(18(13)15)20(19)26-21/h1-11H,12H2,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWHWCVJTLSXHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(S2)C4=CC=CC5=C4C3=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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